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Abstract: 2-Fluoropyridine-3-carbonyl chloride is a pivotal, bifunctional building block in

modern synthetic and medicinal chemistry. Its structure, featuring a highly reactive acyl chloride

and an electronically modified fluorinated pyridine ring, offers a unique combination of synthetic

handles for the construction of complex molecular architectures. This guide provides an in-

depth analysis of its core physicochemical properties, reactivity profile, synthetic routes, and

strategic applications, particularly within the drug discovery pipeline. The narrative is grounded

in established chemical principles and supported by field-proven protocols, offering researchers

a comprehensive resource for utilizing this versatile reagent.

Molecular Identity and Core Physicochemical
Properties
2-Fluoropyridine-3-carbonyl chloride is a derivative of nicotinic acid (pyridine-3-carboxylic

acid). The introduction of a fluorine atom at the 2-position significantly alters the electronic
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landscape of the pyridine ring, which in turn influences the reactivity of the carbonyl chloride at

the 3-position.

The strategic placement of the fluorine atom, the most electronegative element, imparts a

strong inductive electron-withdrawing effect. This effect, coupled with the inherent electron-

deficient nature of the pyridine ring, enhances the electrophilicity of the carbonyl carbon,

making it an exceptionally potent acylating agent. This electronic modulation is a cornerstone of

its utility in synthesis.

Table 1: Core Molecular Identifiers and Properties

Property Value Source/Comment

IUPAC Name
2-fluoropyridine-3-carbonyl

chloride
Derived from structure

Molecular Formula C₆H₃ClFNO Calculated

Molecular Weight 159.55 g/mol Calculated[1]

CAS Number

Not uniquely assigned in public

databases; often conflated with

isomers. Researchers should

verify by structure.

-

Canonical SMILES C1=CC=C(N=C1F)C(=O)Cl Derived from structure

Appearance

Predicted to be a colorless to

yellow liquid or low-melting

solid, likely fuming in moist air.

Inferred from analogous acyl

chlorides.

Solubility

Reacts violently with water and

other protic solvents. Soluble

in anhydrous, non-polar

organic solvents (e.g.,

Dichloromethane, Chloroform,

THF, Dioxane).

Based on the reactivity of acyl

chlorides[2].
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The Duality of Reactivity: Acyl Substitution and
Aromatic Substitution
The chemical behavior of 2-Fluoropyridine-3-carbonyl chloride is dominated by two potential

sites for nucleophilic attack. Understanding the hierarchy of this reactivity is critical for

predictable synthetic design.

Primary Reactivity: Nucleophilic Acyl Substitution
The carbonyl chloride is the most electrophilic center and the primary site of reaction. It readily

undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines,

alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reaction is

typically rapid and high-yielding, forming the basis of its function as a scaffold-linking reagent.

Causality: The extreme polarization of the C-Cl bond in the acyl chloride moiety, amplified by

the electron-withdrawing pyridine ring and 2-fluoro substituent, makes the carbonyl carbon

highly susceptible to nucleophilic attack.

Secondary Reactivity: Nucleophilic Aromatic
Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is a viable leaving group for Nucleophilic

Aromatic Substitution (SNAr). The rate of SNAr on halo-pyridines is dramatically accelerated by

the presence of fluorine compared to chlorine. The reaction of 2-fluoropyridine with sodium

ethoxide is reported to be 320 times faster than that of 2-chloropyridine[3][4].

Expert Insight: While the acyl chloride is far more reactive under standard conditions, the

potential for SNAr at the C2 position should not be overlooked, especially when using strong

nucleophiles at elevated temperatures or after the acyl chloride has been consumed. This

secondary reactivity can be exploited for sequential functionalization of the pyridine core.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b051369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4227713/
https://www.researchgate.net/publication/37432019_The_Reactivity_of_2-Fluoro-_and_2-Chloropyridines_toward_Sodium_Ethoxide_Factors_Governing_the_Rates_of_Nucleophilic_HetAromatic_Substitutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Fluoropyridine-3-carbonyl chloride

Potential Nucleophilic Attack Sites

      F
      |
  N=C-C=C

  |   |   |
  C=C-C=O
      | 
      Cl

Nucleophilic Acyl Substitution

Primary Site
(Carbonyl Carbon)

Nucleophilic Aromatic Substitution (SNAr)

Secondary Site
(C2-Fluorine)

2-Fluoropyridine-3-carboxylic acid

Heat to Reflux
(Anhydrous Conditions)

Chlorinating Agent
(e.g., Thionyl Chloride)

Rotary Evaporation
(Remove excess reagent/solvent)

2-Fluoropyridine-3-carbonyl chloride

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target acyl chloride.
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Spectroscopic Characterization Profile (Predicted)
Direct spectroscopic data for this specific compound is not widely published. However, a robust

characterization profile can be predicted based on the known effects of its functional groups

and data from analogous structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

Technique Expected Signature Rationale

IR Spectroscopy

Strong, sharp C=O stretch at

~1770-1810 cm⁻¹; C-F stretch

at ~1200-1250 cm⁻¹; Aromatic

C=C/C=N stretches at ~1550-

1600 cm⁻¹.

The high frequency of the C=O

stretch is characteristic of a

highly electrophilic acyl

chloride. The C-F and aromatic

stretches are typical for

fluoropyridine systems.[7]

¹H NMR

Three distinct signals in the

aromatic region (δ 7.5-9.0

ppm), exhibiting complex

splitting patterns (doublets of

doublets, etc.) due to H-H and

H-F coupling.

The deshielding is due to the

electron-deficient aromatic

ring. Coupling constants will be

informative of the proton

positions relative to the

nitrogen and fluorine atoms.

¹³C NMR

Carbonyl carbon at δ ~160-168

ppm; Aromatic carbons from δ

~110-165 ppm. The carbon

bearing the fluorine (C2) will

show a large ¹JCF coupling

constant (~240-260 Hz).

Chemical shifts are standard

for this class of compound.

Large C-F coupling constants

are a definitive diagnostic

feature.

¹⁹F NMR

A single resonance, likely a

multiplet due to coupling with

adjacent protons, in the

characteristic range for

fluoropyridines.

Provides unambiguous

confirmation of the fluorine's

presence and electronic

environment.

Strategic Applications in Drug Discovery
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The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs.[9] 2-Fluoropyridine-3-carbonyl chloride serves as a high-value

intermediate for introducing this motif, with the fluorine atom providing additional benefits.

Amide Synthesis: Its primary use is in coupling with primary or secondary amines to form

amides, a ubiquitous linkage in pharmaceuticals.

Ester Synthesis: Reaction with alcohols or phenols yields esters, which can act as prodrugs

or key structural elements.

Fine-Tuning Physicochemical Properties: The 2-fluoropyridine moiety can significantly

improve a drug candidate's profile.[10]

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can act as a

"metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450

enzymes.

pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the pyridine

nitrogen, which can alter a compound's ionization state, solubility, and cell permeability.

[10]

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen

bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.
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Caption: Core application in amide synthesis for drug development.

Safety, Handling, and Storage
As a reactive acyl chloride, 2-Fluoropyridine-3-carbonyl chloride presents significant

handling challenges. Adherence to strict safety protocols is mandatory.

Hazards:

Corrosive: Causes severe skin burns and serious eye damage.[2][11]

Water Reactive: Reacts violently with water, moisture, and protic solvents to release

corrosive hydrogen chloride (HCl) gas.[2]

Inhalation Hazard: May cause respiratory irritation. Harmful if inhaled.[12][13]

Handling Protocol:

Always handle inside a certified chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g.,

nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[2][14]

Use only flame-dried glassware and anhydrous solvents under an inert atmosphere (N₂ or

Ar).

Transfers should be performed via syringe or cannula to avoid exposure to atmospheric

moisture.

Have a quench solution (e.g., sodium bicarbonate) and appropriate spill kits readily

available.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water

and incompatible materials (e.g., bases, alcohols, amines).[2][14]

Storage under an inert atmosphere is highly recommended to maintain reagent integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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